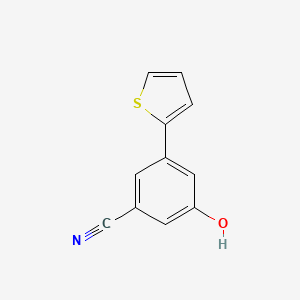
2-Cyano-5-(4-methylphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-5-(4-methylphenyl)phenol, 95% (also known as 2-CMP) is a synthetic phenolic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a strong phenolic odor and a melting point of 91-93°C. 2-CMP has been used in the synthesis of various organic compounds and pharmaceuticals, as well as in the study of biochemical and physiological processes in a range of organisms.
科学研究应用
2-CMP has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of organic compounds and pharmaceuticals. It has also been used to study the biochemical and physiological processes of a range of organisms, including bacteria, fungi, plants, and animals. In addition, 2-CMP has been used in the synthesis of fluorescent dyes, which have been used to label proteins and other molecules in cell and tissue imaging.
作用机制
2-CMP is known to act as an inhibitor of cytochrome P450 enzymes. These enzymes are involved in the metabolism of a range of drugs and other compounds, and the inhibition of these enzymes can lead to altered drug metabolism and toxicity. 2-CMP is also known to inhibit the activity of several other enzymes, including glutathione S-transferases and aldehyde oxidases.
Biochemical and Physiological Effects
2-CMP has been shown to have a range of biochemical and physiological effects in a variety of organisms. In bacteria, it has been shown to inhibit the growth of several species, including Escherichia coli and Staphylococcus aureus. In fungi, it has been shown to reduce the growth of Aspergillus niger and Candida albicans. In plants, it has been shown to inhibit the growth of several species, including Arabidopsis thaliana and Nicotiana tabacum. In animals, it has been shown to reduce the activity of several enzymes involved in drug metabolism, as well as to reduce the activity of several hormones, including cortisol, thyroxine, and testosterone.
实验室实验的优点和局限性
2-CMP has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable and non-toxic. In addition, it is relatively inexpensive and can be easily stored and transported. However, there are some limitations to its use in lab experiments. It can be difficult to obtain in high purity, and it can be difficult to control the concentration of 2-CMP in a reaction. In addition, it can be difficult to control the reaction conditions, as the reaction is sensitive to temperature, pH, and other factors.
未来方向
The potential applications of 2-CMP are vast, and there are many potential future directions for research. For example, further research could be done to explore the effects of 2-CMP on the metabolism of drugs and other compounds, as well as its effects on the activity of other enzymes. In addition, further research could be done to explore the effects of 2-CMP on the growth of bacteria, fungi, plants, and animals. Finally, further research could be done to explore the potential applications of 2-CMP in the synthesis of organic compounds and pharmaceuticals.
合成方法
2-CMP can be synthesized by the reaction of 4-methylphenol with sodium nitrite in the presence of hydrochloric acid. The reaction proceeds in two steps: the first step involves the formation of a nitroso intermediate, which is then hydrolyzed to form 2-CMP. The reaction is typically carried out in aqueous solution at room temperature. The yield of the reaction can be improved by using a higher concentration of hydrochloric acid and a longer reaction time.
属性
IUPAC Name |
2-hydroxy-4-(4-methylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-2-4-11(5-3-10)12-6-7-13(9-15)14(16)8-12/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFLWHGLTWIEAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684615 |
Source


|
| Record name | 3-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(4-methylphenyl)phenol | |
CAS RN |
1261894-51-2 |
Source


|
| Record name | 3-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














